molecular formula C7H15Cl2N2O3P B1666837 Aldoifosfamide CAS No. 120144-70-9

Aldoifosfamide

Cat. No. B1666837
M. Wt: 277.08 g/mol
InChI Key: IPTJZZUYNOWWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldoifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. Aldoifosfamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Aldoifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, aldoifosfamide is primarily located in the cytoplasm. In humans, aldoifosfamide is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
Aldoifosfamide is a phosphorodiamide.

Scientific Research Applications

1. Pharmacokinetics and Metabolism

  • Quantification in Biological Fluids : Aldoifosfamide, a metabolite of ifosfamide, plays a crucial role in quantifying active metabolites in pharmacology studies. A specific method involving trapping aldoifosfamide as its semicarbazone in plasma was compared to a nonspecific method, showing minor differences in the estimation of 4-hydroxyifosfamide levels, a key ifosfamide metabolite. This suggests the nonspecific method may be acceptable for initial estimations of this metabolite in biological fluids (Struck et al., 1997).

  • In Vivo Metabolism Studies : Studies on the enantiomers of ifosfamide in mice, including (+)-(R)-IFF and (-)-(S)-IFF, revealed no significant differences in the production of major metabolites like aldoifosfamide. This indicates the stereospecific aspects of ifosfamide metabolism are not significant in vivo (Masurel et al., 1990).

2. Analytical Methodologies

  • Nuclear Magnetic Resonance Spectroscopy : [31P] Nuclear Magnetic Resonance Spectroscopy provides a direct method to study biological samples without the need for extraction or derivatization. This method allowed for the detection and quantification of different phosphorated metabolites, including aldoifosfamide, in body fluids of patients treated with ifosfamide, highlighting its utility in metabolic studies (Martino et al., 1992).

  • Synthesis and Labeling for Quantification : Research on synthesizing oxime derivatives of intermediary oncostatic metabolites like aldoifosfamide and 4-hydroxyifosfamide for application in metabolite quantification demonstrated the feasibility of this approach. These compounds were synthesized with deuterium labeling for use as internal standards in analytical methods, such as GC/MS applications (Ludeman et al., 1995).

3. Kinetics of Bisalkylation

  • Comparison with Phosphoramide Mustard : A study on the kinetics and products of the decomposition of isophosphoramide mustard at a physiological pH and temperature range showed a significantly different rate for the first and second alkylation compared to phosphoramide mustard. This provides insights into the mechanisms of bisalkylation by compounds like aldoifosfamide (Boal et al., 1989).

properties

CAS RN

120144-70-9

Product Name

Aldoifosfamide

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxypropanal

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13)

InChI Key

IPTJZZUYNOWWHM-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Canonical SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Appearance

Solid powder

Other CAS RN

120144-70-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aldoifosfamide;  UNII-S1JX147O5E;  Mitoxana;  Ifex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoifosfamide
Reactant of Route 2
Aldoifosfamide
Reactant of Route 3
Aldoifosfamide
Reactant of Route 4
Aldoifosfamide
Reactant of Route 5
Reactant of Route 5
Aldoifosfamide
Reactant of Route 6
Aldoifosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.